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molecular formula C10H10O5 B3385489 4-(2-Methoxy-2-oxoethoxy)benzoic acid CAS No. 63787-32-6

4-(2-Methoxy-2-oxoethoxy)benzoic acid

Cat. No. B3385489
M. Wt: 210.18 g/mol
InChI Key: SPBVJVFCFLINPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04857311

Procedure details

Freshly cut sodium metal (5.98 g, 0.26 mole) was gradually introduced into 150 ml of dry methanol in a 1000 ml flask equipped with a stirrer, and a reflux condenser with a drying tube. Upon complete solution of the sodium, first, 39.56 g (0.26 mole) of methyl p-hydroxybenzoate in 100 ml of methanol and later 50.0 g (0.26 mole) of methyl 5-bromovalerate were added rapidly. The reaction was allowed to reflux for 78 hours. After 78 hours of refluxing precipitated material was removed by filtration. The diester was precipitated upon pouring the solution into an ice water mixture. A clear powdery white precipitate was obtained, and filtered from the remaining solution. The precipitate was dried overnight, and weighed to obtain 58.35 g (84% yield). Methyl p-carboxyphenoxyacetate (CPA), (85% yield), and methyl p-carboxyphenoxyoctanoate (CPO) (75% yield) were prepared similarly using methyl bromoacetate, and methyl 8-bromooctanoate, respectively. The data analysis of the esters is described in Table 1. The methyl esters were then hydrolyzed to the corresponding diacids as follows:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
diacids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.98 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
39.56 g
Type
reactant
Reaction Step Four
Quantity
50 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four
[Compound]
Name
esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
methyl esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Na].C[O:3][C:4]([C:6]1[CH:7]=[CH:8][C:9]([OH:12])=[CH:10][CH:11]=1)=[O:5].BrCCC[CH2:17][C:18]([O:20][CH3:21])=[O:19].BrCC(OC)=O.Br[CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][C:36]([O:38][CH3:39])=[O:37]>CO>[C:4]([C:6]1[CH:7]=[CH:8][C:9]([O:12][CH2:17][C:18]([O:20][CH3:21])=[O:19])=[CH:10][CH:11]=1)([OH:3])=[O:5].[C:4]([C:6]1[CH:7]=[CH:8][C:9]([O:12][CH:35]([CH2:34][CH2:33][CH2:32][CH2:31][CH2:30][CH3:29])[C:36]([O:38][CH3:39])=[O:37])=[CH:10][CH:11]=1)([OH:3])=[O:5] |^1:0|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCCCCCC(=O)OC
Step Two
Name
diacids
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
5.98 g
Type
reactant
Smiles
[Na]
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Name
Quantity
39.56 g
Type
reactant
Smiles
COC(=O)C=1C=CC(=CC1)O
Name
Quantity
50 g
Type
reactant
Smiles
BrCCCCC(=O)OC
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Five
Name
esters
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
methyl esters
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a stirrer, and a reflux condenser with a drying tube
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 78 hours
Duration
78 h
TEMPERATURE
Type
TEMPERATURE
Details
After 78 hours of refluxing
Duration
78 h
CUSTOM
Type
CUSTOM
Details
precipitated material
CUSTOM
Type
CUSTOM
Details
was removed by filtration
CUSTOM
Type
CUSTOM
Details
The diester was precipitated
ADDITION
Type
ADDITION
Details
upon pouring the solution into an ice water mixture
CUSTOM
Type
CUSTOM
Details
A clear powdery white precipitate was obtained
FILTRATION
Type
FILTRATION
Details
filtered from the remaining solution
CUSTOM
Type
CUSTOM
Details
The precipitate was dried overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
to obtain 58.35 g (84% yield)

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)C1=CC=C(OCC(=O)OC)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%
Name
Type
product
Smiles
C(=O)(O)C1=CC=C(OC(C(=O)OC)CCCCCC)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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